

BI 689648: A Comparative Analysis of In Vitro and In Vivo Potency

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BI 689648 is a novel and highly selective aldosterone synthase inhibitor that has demonstrated significant potential in preclinical studies.[1][2] This guide provides a detailed comparison of its in vitro and in vivo potency, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance characteristics.

In Vitro Potency

The in vitro potency of **BI 689648** was assessed using a cynomolgus monkey adrenal homogenate (CAH) assay to determine its inhibitory concentration (IC50) against aldosterone synthase (AS; CYP11B2) and cortisol synthase (CS; CYP11B1).[3] The high sequence identity (93%) between AS and CS makes selective inhibition challenging.[1][2]

Table 1: In Vitro IC50 and Selectivity of Aldosterone Synthase Inhibitors

Compound	Aldosterone Synthase (CYP11B2) IC50 (nM)	Cortisol Synthase (CYP11B1) IC50 (nM)	Selectivity (CYP11B1/CYP11B 2)
BI 689648	2	300	150-fold
FAD286	3	90	40-fold
LCI699	10	80	8-fold



As shown in Table 1, **BI 689648** exhibits a potent IC50 of 2 nM for aldosterone synthase and demonstrates a 150-fold selectivity over cortisol synthase. This high selectivity is a significant advantage over other inhibitors like FAD286 and LCI699.

In Vivo Potency

The in vivo potency of **BI 689648** was evaluated in an adrenocorticotropin (ACTH)-challenge model in conscious, non-chaired cynomolgus monkeys. This model assesses the ability of the inhibitor to suppress aldosterone production stimulated by ACTH.

Table 2: In Vivo Profile of BI 689648

Parameter	Value	
Animal Model	Cynomolgus Monkey (ACTH-challenge)	
Dose	5 mg/kg (oral administration)	
Peak Plasma Concentration	~500 nM	
In Vivo Selectivity	>20-fold more selective than FAD286 and LCI699	

The results indicated that **BI 689648** is significantly more selective in vivo compared to FAD286 and LCI699, which is a crucial factor for minimizing off-target effects, particularly the suppression of cortisol synthesis.

Experimental Protocols In Vitro Cynomolgus Monkey Adrenal Homogenate (CAH) Assay

The in vitro potency and selectivity of the aldosterone synthase inhibitors were determined using homogenized adrenal glands from cynomolgus monkeys. Test compounds were evaluated in a 96-well plate format. A mixture of the concentrated adrenal homogenate and a substrate was added to various dilutions of the test compounds. The concentration required to inhibit the activity of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) by 50% (IC50) was then calculated.



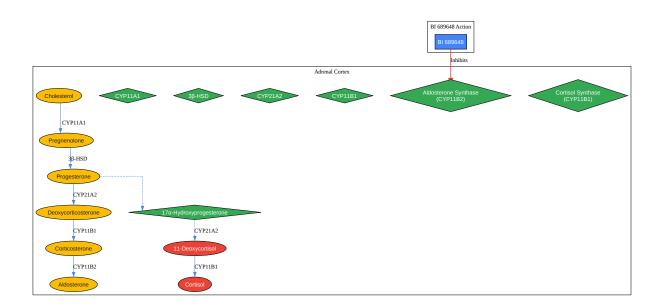
In Vivo Adrenocorticotropin (ACTH)-Challenge Model

For the in vivo assessment, conscious, non-chaired cynomolgus monkeys were utilized. On each study day, animals were randomized to receive different doses of the aldosterone synthase inhibitor or a vehicle control. A minimum of a 2-week washout period was allowed between studies for animals that were reused. To induce aldosterone and cortisol production, an ACTH challenge was administered. Blood samples were collected 15 minutes after the challenge to measure plasma concentrations of aldosterone, cortisol, and the test compound. The in vivo effective concentration (EC) values for aldosterone and cortisol were then determined by curve-fitting the aggregated data from multiple studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **BI 689648** and the experimental workflow for its evaluation.

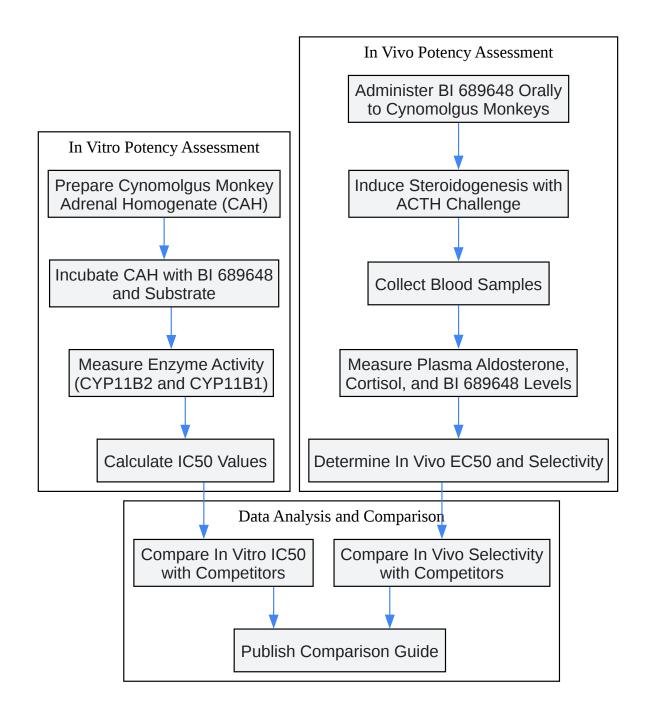




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Caption: Steroidogenesis pathway and the inhibitory action of BI 689648.





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Caption: Experimental workflow for evaluating **BI 689648** potency.



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References

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